molecular formula C23H25ClN2O B1191772 HM30181AK

HM30181AK

カタログ番号 B1191772
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (

科学的研究の応用

1. P-glycoprotein Inhibition and Pharmacokinetics

HM30181AK, a third-generation P-glycoprotein (P-gp) inhibitor, has been studied for its effects on the pharmacodynamics and pharmacokinetics of various substances. In a study conducted by Kim et al. (2014), it was found that HM30181AK significantly increases the systemic exposure to loperamide, a P-gp substrate, without altering pupil size, alertness, and oxygen saturation. This indicates its potential for inhibiting P-gp mainly in the intestinal endothelium, which can be beneficial as pan-inhibition of P-gp, especially in the brain, might lead to adverse events (Kim et al., 2014).

2. Enhancement of Oral Bioavailability

The enhancement of oral bioavailability of drugs is another significant application of HM30181AK. Cha et al. (2013) investigated the effect of HM30181AK on the oral bioavailability of loperamide. Their study showed that the oral bioavailability of loperamide was significantly enhanced and sustained for up to 14 days following a single oral administration of HM30181AK. This highlights its potential in increasing the effectiveness of orally administered drugs (Cha et al., 2013).

3. Drug Development and Formulation

HM30181AK has also been explored in drug development and formulation studies. Kim et al. (2016) developed HM30181 mesylate salt-loaded microcapsules to enhance the oral absorption of paclitaxel, demonstrating the potential of HM30181AK in improving the efficacy of drugs with poor oral bioavailability. Their findings suggested that these microcapsules could significantly enhance the absorption of HM30181AK, leading to improved bioavailability of paclitaxel (Kim et al., 2016).

4. Tolerability and Pharmacokinetic Properties

The tolerability and pharmacokinetic properties of HM30181AK have been assessed in clinical settings. Kim et al. (2012) conducted a study to evaluate these aspects in healthy volunteers. They found that HM30181AK was well tolerated and exhibited dose-dependent pharmacokinetic properties, which is crucial for its potential clinical applications (Kim et al., 2012).

5. Potential in Cancer Treatment

HM30181AK has shown potential in cancer treatment, particularly in enhancing the efficacy of chemotherapy drugs. A study by Kwak et al. (2010) found that HM30181, as an MDR1 inhibitor, significantly increased the oral bioavailability and therapeutic efficacy of paclitaxel, an anti-cancer drug. This study underscores the potential of HM30181AK in developing more effective oral chemotherapy regimens (Kwak et al., 2010).

特性

製品名

HM30181AK

分子式

C23H25ClN2O

SMILES

Unknown

外観

Solid powder

同義語

HM30181AK;  HM-30181AK;  HM 30181AK.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。